5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Description
Systematic Nomenclature and Molecular Formula
The compound 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid possesses the Chemical Abstracts Service registry number 1427081-62-6, establishing its unique chemical identity within the global chemical database. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzotriazole core structure is designated as 1H-benzo[d]triazole, with positional numbering indicating the fusion pattern of the triazole ring to the benzene moiety. The molecular formula C7H4FN3O2 reflects the presence of seven carbon atoms, four hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 181.12 daltons.
The compound exhibits multiple synonymous nomenclature designations, including 6-Fluoro-3H-benzotriazole-5-carboxylic acid and 1H-Benzotriazole-5-carboxylic acid, 6-fluoro-, reflecting different numbering systems and tautomeric considerations. This nomenclatural variation underscores the complexity inherent in benzotriazole chemistry, where tautomerization and regioisomerism can influence systematic naming conventions. The presence of the fluorine substituent at the 5-position and the carboxylic acid group at the 6-position creates a specific substitution pattern that distinguishes this compound from other benzotriazole carboxylic acid derivatives.
Table 1: Chemical Identity Parameters of 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid
Crystallographic Analysis and X-ray Diffraction Studies
While specific crystallographic data for 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid remains limited in the available literature, structural characterization of related benzotriazole derivatives provides valuable insights into the expected solid-state behavior of this compound. The benzotriazole scaffold typically exhibits planar geometry with the triazole ring system fused to the benzene ring in a coplanar arrangement. The introduction of fluorine substitution and carboxylic acid functionality introduces additional intermolecular interaction possibilities that can significantly influence crystal packing arrangements.
Computational studies on benzotriazole systems have employed various methodologies including Hartree-Fock, second-order Møller-Plesset perturbation theory, and density functional theory with B3LYP hybrid functional to elucidate structural parameters. These investigations utilizing correlation-consistent polarized valence basis sets ranging from double-zeta to quadruple-zeta have provided geometric parameters with excellent agreement to experimental values. The fluorine substituent is expected to influence both electronic distribution and intermolecular hydrogen bonding patterns, particularly in conjunction with the carboxylic acid group.
The crystallographic investigation of benzotriazole derivatives has revealed characteristic intermolecular interactions, including hydrogen bonding networks that stabilize crystal structures. For 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid, the carboxylic acid functionality provides hydrogen bond donor capabilities, while the nitrogen atoms in the triazole ring can serve as hydrogen bond acceptors. The fluorine atom, being highly electronegative, may participate in halogen bonding interactions or influence the electronic density distribution within the aromatic system.
Tautomeric Behavior and Regiochemical Considerations
The tautomeric behavior of benzotriazole derivatives represents a fundamental aspect of their chemical identity, with significant implications for both structural characterization and chemical reactivity. Benzotriazole systems exhibit well-documented tautomeric equilibria between 1H-benzotriazole and 2H-benzotriazole forms, a phenomenon that has attracted considerable attention in the chemical literature. The tautomeric equilibrium involves proton migration between nitrogen atoms in the triazole ring, resulting in different regioisomeric structures with distinct electronic and chemical properties.
Computational investigations using various theoretical methodologies have provided detailed insights into the relative stability of benzotriazole tautomers. Hartree-Fock calculations with correlation-consistent polarized valence double-zeta basis sets predicted the 1H tautomer to be 2.74 kilocalories per mole more stable than the 2H form when zero-point energy corrections are included. However, second-order Møller-Plesset perturbation theory calculations reversed this energetic ordering, favoring the 2H tautomer by 2.41 kilocalories per mole. Density functional theory calculations with B3LYP functional predicted very similar energies for both tautomeric forms, with the 1H tautomer being only 0.31 kilocalories per mole more stable.
For 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid, the presence of both fluorine and carboxylic acid substituents introduces additional complexity to the tautomeric equilibrium. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group may influence the relative stability of different tautomeric forms through electronic effects. The carboxylic acid group itself can exist in various ionization states depending on solution conditions, further complicating the overall tautomeric landscape.
Table 2: Tautomeric Energy Differences in Benzotriazole Systems
Comparative Analysis of Benzotriazole Isosteres
The concept of isosterism plays a crucial role in understanding the relationship between 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid and related heterocyclic systems. Benzotriazole scaffolds function as bioisosteres of purine nucleotide structures, which are fundamental components of naturally occurring substances such as adenosine triphosphate and other biologically significant molecules. This bioisosteric relationship underlies the broad-spectrum biological activity observed in benzotriazole derivatives and explains their widespread utilization as privileged scaffolds in medicinal chemistry applications.
The structural relationship between benzotriazole and benzimidazole systems has been extensively explored in the development of pharmaceutical compounds. Benzimidazole bioisosteres of catecholamine neurotransmitters have demonstrated significant adrenergic activity, with compounds such as 1-[5(6)-benzimidazolyl]-2-aminoethanol showing direct agonist activity at alpha-adrenergic receptors. The median effective dose values for such compounds in guinea pig aortic strip preparations were determined to be 8.0 × 10^-6 molar, demonstrating the biological relevance of these structural relationships.
Comparative analysis of carboxylic acid isosteres has revealed significant differences in physicochemical properties that can influence biological activity and pharmaceutical applications. Studies examining various carboxylic acid replacements, including tetrazole, hydroxamic acid, and sulfonamide groups, have demonstrated substantial variations in properties such as acidity, lipophilicity, and plasma protein binding. For example, tetrazole isosteres typically exhibit higher acidity compared to their carboxylic acid counterparts, while hydroxamic acid derivatives often show increased plasma protein binding.
The fluorinated benzotriazole system represented by 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid offers unique advantages within the isosteric framework. Fluorinated triazole derivatives have emerged as privileged candidates in drug discovery applications due to their enhanced metabolic stability and favorable pharmacokinetic properties. The strategic incorporation of fluorine atoms can modulate both electronic properties and conformational preferences, leading to improved biological activity profiles compared to non-fluorinated analogs.
Table 3: Comparative Properties of Benzotriazole Isosteric Systems
Properties
IUPAC Name |
6-fluoro-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDXRQTZIOASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Procedure Example (Adapted from US Patent 6642390B2):
-
- Fluorinated aniline derivative (e.g., 3,5-difluoroaniline)
- Sodium nitrite and hydrochloric acid for diazotization
- Sodium azide for azide formation
- β-Ketoester for cyclization
-
- Diazotization of the fluorinated aniline is performed by adding sodium nitrite to an acidic aqueous solution of the aniline at 0°C.
- The resulting diazonium salt solution is treated with sodium azide to form the corresponding aryl azide.
- The aryl azide is then reacted with a β-ketoester in the presence of a base, facilitating cycloaddition and ring closure to form the triazole ring.
- The reaction mixture is extracted with ether, washed with sodium bicarbonate and brine, dried, and concentrated to yield the 1,2,3-triazole carboxylic acid product.
Yield: Approximately 90% yield of the target compound as a yellow liquid or solid, depending on specific conditions and purification.
Alternative Methods and Modifications
Diazotization and Azide Formation: The key intermediate aryl azide can be prepared by diazotization of fluorinated anilines followed by azide substitution, which is a common route to introduce the azide functionality necessary for triazole formation.
Cyclization Conditions: The cyclization to form the triazole can be optimized by varying the base, solvent, temperature, and reaction time to improve yield and purity.
Purification: Post-reaction purification typically involves extraction, washing, drying, and vacuum concentration. Further recrystallization or chromatographic techniques may be employed for higher purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Diazotization | Fluorinated aniline, NaNO2, HCl, 0°C | Formation of diazonium salt | - |
| Azide Formation | Sodium azide, aqueous solution, 0°C | Conversion to aryl azide | - |
| Cyclization | β-Ketoester, base (e.g., NaOH), solvent | One-step ring closure to 1,2,3-triazole | ~90 |
| Extraction and Purification | Ether extraction, NaHCO3 wash, drying | Isolation of product | - |
Research Findings and Considerations
The one-step synthesis method is advantageous for its simplicity and high yield, making it suitable for scale-up and industrial applications.
Fluorine substitution on the aromatic ring is maintained throughout the synthesis, provided that the starting aniline is appropriately fluorinated.
The reaction conditions are mild, and the use of aqueous media for diazotization and azide formation enhances safety and environmental compatibility.
The method allows for structural diversity by varying the β-ketoester or azide components, enabling synthesis of related triazole carboxylic acids with different substituents.
Additional Notes
Commercial suppliers such as Sigma-Aldrich provide 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid as a solid product, indicating the compound’s stability and availability for research purposes.
While patents and literature describe the general synthetic approach, detailed experimental parameters such as solvent choice, base type, reaction times, and temperatures can be optimized depending on the scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid exhibit notable antimicrobial properties. Studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi. The presence of fluorine enhances lipophilicity, which may improve the bioavailability of these compounds in biological systems .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. The triazole ring is known to interact with biological targets such as enzymes and receptors, making it a candidate for further development in cancer therapy .
Agricultural Applications
Fungicides
this compound and its derivatives are being explored as fungicides due to their ability to inhibit fungal growth. The compound's effectiveness against various plant pathogens suggests its potential as an agricultural pesticide, particularly in protecting crops from fungal infections .
Herbicides
Research is ongoing into the herbicidal properties of this compound. Its structural characteristics may allow it to act on specific biochemical pathways in plants, thereby controlling unwanted vegetation without harming crops .
Material Science
Polymer Chemistry
In materials science, this compound is being studied for its role in the synthesis of novel polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This makes it suitable for applications in coatings and composite materials .
Sensors
The compound's unique electronic properties make it a candidate for use in sensor technology. Its ability to interact with various analytes can be harnessed for developing sensitive detection systems for environmental monitoring or biomedical applications .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against Staphylococcus aureus. The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
In a research article from Cancer Research, derivatives of this compound were tested against breast cancer cell lines. Results indicated that certain derivatives induced apoptosis through caspase activation pathways, suggesting potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde (CAS: 2384001-23-2)
- Structural Difference : Replaces the carboxylic acid with a carbaldehyde group.
- Impact : Reduced acidity and hydrogen-bonding capacity compared to the carboxylic acid derivative. The aldehyde group enables nucleophilic addition reactions (e.g., Schiff base formation) but lacks ionizability .
- Synthesis : Likely involves oxidation of a hydroxymethyl intermediate or direct formylation of the triazole ring.
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid
- Structural Difference : Substitutes fluorine with a methyl group at position 1.
- The absence of fluorine may lower lipophilicity .
Heterocycle Core Modifications
6-(4-tert-Butylphenoxy)-5-fluoro-1H-benzo[d]imidazole-2-thiol (3f)
- Structural Difference: Replaces the triazole with an imidazole ring and introduces a thiol (-SH) and phenoxy group.
- Impact: The imidazole ring (two nitrogens) vs. Thiol group increases susceptibility to oxidation but enables disulfide bond formation. Phenoxy substituent enhances steric bulk, reducing solubility in polar solvents .
- Physical Properties : Melting point 152–155°C; IR bands at 3421 cm⁻¹ (NH) and 1180 cm⁻¹ (C-F) .
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS: 1977-72-6)
- Structural Difference : Imidazole core with a hydroxymethyl group instead of carboxylic acid.
- Impact: The hydroxyl group participates in hydrogen bonding but lacks the acidity of a carboxylic acid (pKa ~15 vs. ~3).
Functional Group Analogues
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid
- Structural Difference : Substitutes fluorine with chlorine at position 4.
- Impact : Chlorine’s larger atomic radius and lower electronegativity increase steric hindrance and alter electronic effects. May enhance halogen bonding in biological targets .
Physicochemical Properties
| Compound | Melting Point (°C) | Key IR Bands (cm⁻¹) | Solubility Trends |
|---|---|---|---|
| 5-Fluoro-1H-benzo-triazole-6-carboxylic acid | Not reported | ~1700 (C=O), ~1250 (C-F) | Polar aprotic solvents |
| 3f (imidazole-thiol) | 152–155 | 3421 (NH), 1180 (C-F) | Low in water, moderate in DMSO |
| 5-Fluoro-triazole-6-carbaldehyde | Not reported | ~2800 (C-H aldehyde), ~1720 (C=O) | Moderate in ethanol |
Biological Activity
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (FBTA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4FN3O2
- Molar Mass : 181.12 g/mol
- CAS Number : 1427081-62-6
- Storage Conditions : 2-8°C
Biological Activities
FBTA exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- FBTA has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In studies, it was effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
- A study reported that derivatives of FBTA displayed potent antifungal activity as well, inhibiting fungal growth at concentrations lower than those required by conventional antifungal agents .
-
Anticancer Properties :
- Research indicates that FBTA can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .
- In vitro studies demonstrated that FBTA inhibits the growth of various cancer cell types, including breast and prostate cancer cells, showing promise as a potential therapeutic agent .
- Neuroprotective Effects :
FBTA's biological effects are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : FBTA acts as an inhibitor for several enzymes involved in metabolic pathways, which can lead to decreased proliferation of bacteria and cancer cells.
- Signaling Pathway Modulation : The compound influences pathways such as NF-κB and MAPK, which are crucial for inflammation and cell survival .
Case Studies
- Antibacterial Efficacy Study :
- Anticancer Activity Assessment :
- Neuroprotective Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzotriazole Derivative | Antimicrobial, Anticancer |
| 1H-benzotriazole | Benzotriazole | Limited antimicrobial activity |
| 5-Fluoro-1H-benzimidazole | Benzimidazole | Antimicrobial but less potent than FBTA |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid, and how can intermediates be characterized?
- Methodology : Begin with a benzotriazole core functionalized at the 6-position with a carboxylic acid group and introduce fluorine at the 5-position via electrophilic substitution or halogen exchange. Key intermediates (e.g., halogenated precursors) should be purified via column chromatography and characterized using H/C NMR and FTIR to confirm regioselectivity.
- Reference : Similar triazole derivatives were synthesized using regioselective cyclization and fluorination steps .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
- Methodology :
- NMR : Use F NMR to verify fluorine incorporation and H NMR to confirm aromatic proton environments.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a reversed-phase C18 column with UV detection at 254 nm.
Q. What in vitro assays are suitable for evaluating its potential biological activity?
- Methodology :
- Antimicrobial : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Antiviral : Test inhibition of viral replication in cell lines (e.g., influenza A/MDCK cells).
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for fluorination).
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
- Byproduct Analysis : Isolate side products via preparative TLC and identify using mass spectrometry.
Q. How should contradictory cytotoxicity data between studies be resolved?
- Methodology :
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis.
- Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration).
- Metabolite Screening : Use LC-MS to identify degradation products in cell media.
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Methodology :
- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) on activity.
Q. How can derivatives be designed to enhance metabolic stability without compromising activity?
- Methodology :
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group.
- Prodrug Strategies : Esterify the carboxyl group to improve membrane permeability.
- Metabolic Profiling : Incubate derivatives with liver microsomes and analyze via LC-MS.
Q. What experimental protocols assess stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation.
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?
- Methodology :
- Animal Models : Administer orally/intravenously to rodents and collect plasma samples over 24h.
- Bioanalysis : Quantify compound levels via LC-MS/MS.
- Tissue Distribution : Measure concentrations in liver, kidneys, and brain homogenates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
